molecular formula C9H12N2O B8668560 Isopropyl isonicotinimidate

Isopropyl isonicotinimidate

Cat. No.: B8668560
M. Wt: 164.20 g/mol
InChI Key: FYAFDNWRBICCAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl isonicotinimidate is an imidate ester derivative of isonicotinic acid (pyridine-4-carboxylic acid). Imidate esters (O-alkyl imidates) are characterized by the general structure R-O-C(=NH)-R', where the isonicotinoyl group replaces R'. These compounds are pivotal in organic synthesis, particularly in the formation of amidines and as intermediates in multicomponent reactions . For instance, isonicotinic acid esters are frequently utilized in medicinal chemistry for their bioactivity and role in drug design .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

propan-2-yl pyridine-4-carboximidate

InChI

InChI=1S/C9H12N2O/c1-7(2)12-9(10)8-3-5-11-6-4-8/h3-7,10H,1-2H3

InChI Key

FYAFDNWRBICCAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=N)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Isonicotinic Acid, Propyl Esters vs. Imidate Derivatives

  • Structural Differences: Isonicotinic acid, propyl ester (C₉H₁₁NO₂) is a conventional ester with a pyridine ring, while this compound likely replaces the ester oxygen with an imidate group (-NH-), enhancing nucleophilic reactivity. This structural variation could influence stability and reactivity in synthetic pathways .

Isopropyl 5,6-Diaminonicotinate: Functional Group Impact

  • Amino Substituents: The addition of amino groups at the 5- and 6-positions of the pyridine ring (C₉H₁₃N₃O₂) increases hydrogen-bonding capacity and electronic effects, which may enhance binding to biological targets. This contrasts with isonicotinimidates, where the imidate group could serve as a reactive handle for further functionalization .
  • Research Relevance: Diaminonicotinate derivatives are highlighted in medicinal chemistry for their role in developing kinase inhibitors and antimicrobial agents .

Nitrite Esters: Volatility and Reactivity

  • Isopropyl Nitrite (C₃H₇NO₂): As a nitrite ester, this compound is highly volatile and reactive, with applications in vasodilation. Its instability under heat contrasts with the thermal robustness of aromatic imidates, which are more stable due to conjugation with the pyridine ring .

Research Findings and Implications

  • Synthetic Utility : Imidate esters like this compound are valuable in multicomponent reactions (e.g., Ugi reactions) for constructing complex heterocycles, as evidenced by the synthesis of cytotoxic agents in .
  • Biological Activity: Structural analogs such as isopropyl 5,6-diaminonicotinate () and isonicotinic acid esters () are linked to anticancer and antimicrobial activities, suggesting that isonicotinimidates could similarly serve as pharmacophores .
  • Stability Considerations : The nitrite ester’s volatility () underscores the importance of functional group choice in balancing reactivity and stability for industrial or pharmaceutical use .

Q & A

Q. What are the established synthetic routes for isopropyl isonicotinimidate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution between isonicotinoyl chloride and isopropyl alcohol. Key variables include:
  • Catalysts : Use of bases (e.g., triethylamine) to neutralize HCl byproducts.
  • Temperature : Reactions performed at 0–5°C to minimize side reactions (e.g., hydrolysis).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.
    For reproducibility, document reaction times, molar ratios, and solvent purity. Characterize products using 1^1H/13^{13}C NMR and FT-IR to confirm esterification (e.g., C=O stretch at ~1700 cm1^{-1}) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR to confirm the isopropyl group (doublet at ~1.2 ppm for CH3_3) and aromatic protons (8.5–9.0 ppm for pyridine). 13^{13}C NMR for carbonyl (C=O) at ~165 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and rule out impurities.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95% by area under the curve).
    Report retention times, solvent systems, and calibration standards for reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction kinetics for this compound synthesis?

  • Methodological Answer :
  • Controlled Replication : Standardize variables (e.g., solvent grade, humidity, equipment calibration).
  • Statistical Analysis : Use ANOVA to compare yields across trials; report confidence intervals (p < 0.05).
  • Mechanistic Studies : Employ kinetic isotope effects or DFT calculations to identify rate-limiting steps.
    Contradictions may arise from trace moisture (hydrolyzing intermediates) or catalytic impurities. Document all parameters in supplementary materials .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic solvents stabilizing intermediates).
    Validate models against experimental kinetic data (e.g., Hammett plots). Reference NIST databases for thermodynamic parameters .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Experimental Design :
ConditionpH RangeTemperature (°C)Duration (h)
Acidic2–425, 40, 6024–72
Neutral72524
Basic9–1125, 4048
  • Analytical Endpoints : Monitor degradation via HPLC peak area reduction and LC-MS for byproducts.
    Use Arrhenius plots to extrapolate shelf-life. Report degradation products (e.g., isonicotinamide) .

Data Analysis and Reporting

Q. How should conflicting spectral data for this compound be analyzed in multi-institutional studies?

  • Methodological Answer :
  • Interlaboratory Calibration : Share reference samples and standardized protocols (e.g., NMR lock mass, shimming procedures).
  • Data Harmonization : Use tools like Mnova NMR to align peaks and quantify deviations.
  • Meta-Analysis : Apply weighted averages for reported 13^{13}C shifts, excluding outliers with Grubbs’ test (α = 0.05).
    Discrepancies often stem from solvent polarity or impurity profiles .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical data reporting and avoid selective publication bias in studies on this compound?

  • Methodological Answer :
  • Preregistration : Submit experimental designs to repositories like ChemRxiv before data collection.
  • Negative Results : Report failed syntheses (e.g., hydrolysis under basic conditions) to inform future work.
  • FAIR Data : Share raw spectra and chromatograms in public repositories (e.g., Zenodo) with DOI links.
    Follow journal guidelines for supplementary materials and statistical rigor .

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